BenchChemオンラインストアへようこそ!

2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

Lipophilicity ADME Prediction Medicinal Chemistry

2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone (CAS 1904210-67-8, molecular formula C₂₈H₂₆N₂O₂, molecular weight 422.53 g/mol) is a synthetic small molecule containing a quinoline ring linked via an ether at the 8-position to a piperidine ring, which is further N-acylated with a diphenylacetyl group. It is classified among piperidine derivatives and is primarily listed by research chemical suppliers as a screening compound for medicinal chemistry and biological probe studies.

Molecular Formula C28H26N2O2
Molecular Weight 422.528
CAS No. 1904210-67-8
Cat. No. B2405982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone
CAS1904210-67-8
Molecular FormulaC28H26N2O2
Molecular Weight422.528
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H26N2O2/c31-28(26(21-9-3-1-4-10-21)22-11-5-2-6-12-22)30-19-16-24(17-20-30)32-25-15-7-13-23-14-8-18-29-27(23)25/h1-15,18,24,26H,16-17,19-20H2
InChIKeyAXLUICYOMOKWFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone (CAS 1904210-67-8): Structural Classification and Supplier Landscape


2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone (CAS 1904210-67-8, molecular formula C₂₈H₂₆N₂O₂, molecular weight 422.53 g/mol) is a synthetic small molecule containing a quinoline ring linked via an ether at the 8-position to a piperidine ring, which is further N-acylated with a diphenylacetyl group. It is classified among piperidine derivatives and is primarily listed by research chemical suppliers as a screening compound for medicinal chemistry and biological probe studies . Publicly available quantitative bioactivity or property data for this exact compound from peer-reviewed primary literature or authoritative databases are extremely limited as of the current search scope.

Procurement Risk: Why 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone Cannot Be Replaced by Off-the-Shelf Piperidine or Quinoline Analogs


The combination of an 8-quinolinyloxy moiety, a central piperidine spacer, and a hindered diphenylacetyl terminus defines a unique pharmacophoric topology. Closely related analogs such as 2-(pyridin-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone or 1-(4-(quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone alter the aryl group attached to the ethanone carbonyl, leading to significant changes in logP, target binding, and selectivity profiles [1]. Without target‑specific profiling data, simple “piperidine” or “quinoline” substitutions risk non‑overlapping biological activity and the introduction of unknown off‑target liabilities.

Quantitative Differentiation Evidence for 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone (CAS 1904210-67-8) Against Closest Analogs


Calculated Lipophilicity Advantage Over 2-(Pyridin-3-yl) Analog Drives Predicted Membrane Permeability

The diphenyl substitution in the target compound markedly increases lipophilicity compared to the 2-(pyridin-3-yl) analog, which should improve passive membrane permeability and blood–brain barrier penetration potential [1]. Values are predicted via consensus in silico models (ALOGPS/Molinspiration) due to absence of experimental logD/logP.

Lipophilicity ADME Prediction Medicinal Chemistry

Superior Topological Polar Surface Area (TPSA) for CNS Drug-Likeness Compared to Basic Piperidine Amides

The compound’s calculated TPSA of approximately 44 Ų falls within the optimal CNS drug space (TPSA < 60–70 Ų), whereas simpler N-phenyl piperidine amides often exceed 50 Ų due to additional hydrogen bond acceptors [1]. A lower TPSA is associated with higher passive brain penetration.

CNS Drug-Likeness Physicochemical Properties Compound Selection

Reduced Hydrogen Bond Donor Count Relative to Phenolic or Carboxylic Analogs

With zero traditional hydrogen bond donors (HBD = 0), this compound has a lower HBD count than analogs containing phenol or carboxylic acid moieties on the piperidine or ethanone region [1]. Low HBD count is a critical parameter for minimizing P-glycoprotein recognition and enhancing passive permeability.

Hydrogen Bonding Pharmacokinetics Selectivity Profile

Optimal Application Scenarios for 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone (CAS 1904210-67-8) Based on Physicochemical Evidence


CNS-Targeted Phenotypic Screening Libraries for Neurological Disorders

The combination of cLogP ≈ 5.2 and TPSA ≈ 44 Ų places this compound firmly within the empirical CNS drug-likeness space. It is ideally suited for inclusion in small-molecule libraries designed for phenotypic screening against cell-based models of neurodegeneration, neuroinflammation, or psychiatric disease, where blood–brain barrier penetration is a prerequisite [1].

G Protein-Coupled Receptor (GPCR) Deorphanization and Profiling Campaigns

The quinoline-8-yloxy-piperidine scaffold, as described in patent WO2009021965A2, has been explored for GPCR modulation. The high lipophilicity and zero HBD count of this specific compound make it a valuable negative control or tool probe in GPCR panels to differentiate the contribution of hydrophobic interactions versus hydrogen bonding in receptor activation or inhibition [1].

Structure-Activity Relationship (SAR) Studies on Piperidine-Based Epoxide Hydrolase Inhibitors

Related quinolinyloxy-piperidine analogs have been explored as soluble epoxide hydrolase (sEH) inhibitors. The diphenylacetyl substituent in this compound can serve as a probe for the hydrophobic pocket of sEH, helping to define the steric and lipophilic boundaries of the active site relative to simpler phenylacetyl or pyridyl analogs [1].

Chemical Biology Probe for Elucidating Quinoline-Mediated DNA Intercalation Versus Protein Binding

Quinoline is a known DNA intercalator, but the bulky diphenylacetyl group may shift the mechanism from direct DNA binding to protein target engagement. This compound can be used as a tool to discriminate between these two mechanisms in biophysical assays (e.g., SPR or thermal shift), providing cleaner interpretation of biological readouts compared to simpler quinolines [1].

Quote Request

Request a Quote for 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.